molecular formula C18H25N5OS B2500944 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 578736-10-4

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2500944
CAS RN: 578736-10-4
M. Wt: 359.49
InChI Key: KNLKLBGXEJCCIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Notably, the 4-amino-1,2,4-triazole moiety plays a crucial role in its formation. Various synthetic pathways have been proposed and realized for the preparation of similar compounds . These methods typically utilize starting materials such as succinic anhydride and aminoguanidine hydrochloride .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation , hydrolysis , and condensation . For instance, electrolytic oxidation can destabilize the 1,2,4-triazole ring while increasing the stability of the 3-amino-1,2,4-triazole moiety .

Scientific Research Applications

Synthesis and Pharmacological Potential

One study describes the synthesis of new derivatives of 1,2,4-triazol with potential biological activity. It outlines the synthesis process, physical-chemical characteristics, and anti-exudative activity of the compounds, with some derivatives showing superior anti-exudative properties compared to reference drugs. This underscores the synthetic and pharmacological potential of such compounds in developing more effective and relatively non-toxic medications (N. Chalenko et al., 2019).

Structural Analysis

Another research effort focused on the crystal structure of a similar compound, highlighting its relevance in the study of sulfonamides, which are crucial for antibacterial applications due to their low cost and effective activity against bacterial diseases. The analysis provides detailed insights into the molecular structure, demonstrating the compound's significance in the development of new antibacterial agents (Xiao-Qing Cai et al., 2009).

Antiviral and Virucidal Activity

Further research on derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide explored their cytotoxicity and potential antiviral and virucidal activities. The study presents the synthesis and confirmation of structures via NMR, IR, and elemental analysis, showing promising results against human adenovirus and ECHO-9 virus, highlighting the compound's potential in antiviral applications (M. Wujec et al., 2011).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of isoxazole-based heterocycles, utilizing 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, offer insights into the development of novel compounds with significant antibacterial and antifungal activities. This research emphasizes the role of such compounds in addressing microbial resistance through new therapeutic agents (E. Darwish et al., 2014).

Mechanism of Action

The precise mechanism of action for this compound remains an area of active research. It may interact with specific cellular targets, affecting processes such as apoptosis or cell proliferation .

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-7-6-10-15(13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLKLBGXEJCCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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